(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol

Kinase inhibition JAK inhibitors Azaspiro compounds

This azetidinyl pyrimidine is a critical kinase inhibitor scaffold. Its 4-position azetidine ring uniquely houses a primary hydroxymethyl group—a synthetic handle absent in the 3-ol analog (CAS 1154030-25-7)—enabling esterification, etherification, or oxidation for SAR exploration. Disclosed in JAK inhibitor patent families, exact structural identity is mandatory for valid screening; substituting analogs alters hydrogen bonding and downstream reactivity. Given limited commercial stock and prior discontinuations, secure your research program by initiating custom synthesis with a specialized CRO for guaranteed lot-controlled purity.

Molecular Formula C8H10ClN3O
Molecular Weight 199.64 g/mol
CAS No. 1420871-29-9
Cat. No. B1429429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol
CAS1420871-29-9
Molecular FormulaC8H10ClN3O
Molecular Weight199.64 g/mol
Structural Identifiers
SMILESC1C(CN1C2=CC(=NC=N2)Cl)CO
InChIInChI=1S/C8H10ClN3O/c9-7-1-8(11-5-10-7)12-2-6(3-12)4-13/h1,5-6,13H,2-4H2
InChIKeyKHTCHHIQAWKVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol CAS 1420871-29-9: Key Identifiers and Patent-Reported Compound Class


(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol (CAS: 1420871-29-9; molecular formula: C8H10ClN3O; molecular weight: 199.64 g/mol) [1] is a heterocyclic small molecule consisting of a 6-chloropyrimidine core substituted at the 4-position with an azetidine ring bearing a hydroxymethyl group [2]. This compound is disclosed in patent literature as a member of the azetidinyl pyrimidine class [2], described as affecting the function of kinases in cells and as being useful as a therapeutic agent or with therapeutic agents [3]. The compound's commercial availability is limited, with at least one vendor listing it as discontinued .

Why Azetidinyl Pyrimidine Building Blocks Cannot Be Assumed Interchangeable for (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol


Within the azetidinyl pyrimidine class described in patent US20240002392 [1], variations at the pyrimidine 6-position (chloro substitution) and the azetidine 3-position (hydroxymethyl substitution) define distinct chemical entities with potentially divergent kinase inhibition profiles, physicochemical properties, and synthetic utility. Substituting a close analog such as 1-(6-chloropyrimidin-4-yl)azetidin-3-ol (CAS 1154030-25-7) [2] or (6-chloropyrimidin-4-yl)methanol (CAS 1025351-41-0) [3] without validation would alter hydrogen bonding capacity, nucleophilic reactivity at the azetidine position, and downstream derivatization pathways. The presence or absence of the primary alcohol moiety directly affects the compound's suitability as a synthetic handle for esterification, etherification, or oxidation reactions. Without disclosed comparative activity data, procurement decisions must rely on exact structural identity for intended synthetic or screening applications.

Comparative Evidence Limitations: Quantitative Data Gaps for (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol


Patent Disclosure Scope: Class-Level Inclusion Without Discrete Biological Activity Data

The target compound falls within the generic Markush structure of Formula I in patent US20240002392 [1] and US20240425496 [2], which describe azetidinyl pyrimidines as affecting kinase function. However, the patent does not disclose discrete IC50 values, binding constants, selectivity ratios, or any other quantitative biological activity data specifically for (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol. The compound is enumerated as one of numerous possible permutations without individualized characterization.

Kinase inhibition JAK inhibitors Azaspiro compounds Medicinal chemistry

Synthetic Accessibility: Structurally Related Analogs with Documented Synthetic Routes

A documented synthetic route exists for the closely related analog 1-(6-chloropyrimidin-4-yl)azetidin-3-ol (CAS 1154030-25-7), prepared from 2,4-dichloropyrimidine and 3-hydroxyazetidine hydrochloride in aqueous NaOH at 90°C for 72 hours, yielding 10.4 g crude product from 7.2 g starting material . By structural inference, the target compound (containing a hydroxymethyl group at the azetidine 3-position instead of a hydroxyl group) would require a different starting material (3-(hydroxymethyl)azetidine) or additional synthetic steps (e.g., reduction of a carboxylic acid or ester intermediate). The synthesis of the target compound has been described in the patent literature as involving the reaction of 2-chloropyrimidine with azetidine under basic conditions , though specific yields, purity data, and optimized conditions are not provided.

Organic synthesis Building blocks Heterocyclic chemistry Medicinal chemistry

Molecular Property Comparison: Key Differentiators from Common Analogs

The target compound differs from its closest structural analogs in molecular weight and hydrogen bonding capacity. (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol (MW = 199.64 g/mol) contains a primary alcohol group capable of acting as both a hydrogen bond donor and acceptor [1]. The 3-ol analog 1-(6-chloropyrimidin-4-yl)azetidin-3-ol (MW = 185.61 g/mol) lacks the methylene spacer, altering the spatial orientation of the hydroxyl group [2]. (6-Chloropyrimidin-4-yl)methanol (MW = 144.56 g/mol) lacks the entire azetidine ring, representing a simpler scaffold with different vector geometry [3]. These differences affect lipophilicity, solubility, and metabolic stability predictions, though no experimental data for the target compound is publicly available.

Physicochemical properties Drug-likeness Lead optimization Computational chemistry

Commercial Availability Assessment: Limited Vendor Sources

Commercial availability of (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol is restricted. CymitQuimica lists this compound (Ref. 3D-VGC87129) as discontinued . Chemsrc provides CAS registry information and molecular data but does not indicate active commercial supply [1]. In contrast, structurally related analogs such as 1-(6-chloropyrimidin-4-yl)azetidin-3-ol and (6-chloropyrimidin-4-yl)methanol are more broadly available from multiple vendors. Procurement of the target compound may require custom synthesis arrangements.

Chemical procurement Research chemicals Sourcing strategy Supply chain

Recommended Research Applications for (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol Based on Available Evidence


Kinase Inhibitor Screening Programs Targeting JAK Family Proteins

Based on patent disclosures describing azetidinyl pyrimidines as affecting the function of Janus kinase (JAK) proteins and treating JAK-related diseases [1], this compound may be suitable for inclusion in kinase inhibition screening panels. Users should note that no specific IC50 values or selectivity data are publicly available for this exact structure; all activity must be independently validated in biochemical or cellular JAK inhibition assays [1][2].

Synthetic Building Block for Derivatization via Primary Alcohol Handle

The primary alcohol group on the azetidine ring provides a versatile synthetic handle for further chemical elaboration, distinguishing this compound from its 3-ol analog [3]. Potential transformations include esterification to modulate lipophilicity, etherification to introduce additional functional groups, oxidation to the corresponding carboxylic acid for amide coupling, or conversion to a leaving group for nucleophilic displacement. These modifications enable systematic exploration of structure-activity relationships around the azetidine moiety .

Comparative SAR Studies of Azetidinyl Pyrimidine Scaffolds

Researchers investigating the structure-activity relationships of azetidinyl pyrimidine kinase inhibitors may include this compound alongside its closest analogs—1-(6-chloropyrimidin-4-yl)azetidin-3-ol (hydroxyl vs. hydroxymethyl) and (6-chloropyrimidin-4-yl)methanol (azetidine present vs. absent)—to deconvolute the contributions of the azetidine ring and the hydroxymethyl substituent to target binding and cellular activity [3]. Comparative data from such studies would establish the differential value proposition currently absent from public literature.

Custom Synthesis Procurement for Specialized Chemical Libraries

Given the limited commercial availability and documented discontinued status at one vendor , researchers requiring this exact compound should consider custom synthesis arrangements with contract research organizations or specialized chemical suppliers. The patent literature provides the general synthetic framework , though optimization of yield and purity would require development work specific to this hydroxymethyl-substituted azetidine derivative.

Quote Request

Request a Quote for (1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.